![molecular formula C16H13BrN2 B3185685 6-Bromo-8-methyl-2-phenylquinolin-4-amine CAS No. 1189105-46-1](/img/structure/B3185685.png)
6-Bromo-8-methyl-2-phenylquinolin-4-amine
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Overview
Description
Synthesis Analysis
The synthesis of quinoline and its analogues, such as 6-Bromo-8-methyl-2-phenylquinolin-4-amine, has been a topic of interest in the field of organic chemistry. Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach. Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of 6-Bromo-8-methyl-2-phenylquinolin-4-amine is characterized by a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
The chemical reactions involving quinoline and its analogues are complex, involving a multitude of species and a vast array of reaction products. The significance of reactions within this highly nonlinear framework remains a formidable challenge .properties
CAS RN |
1189105-46-1 |
---|---|
Product Name |
6-Bromo-8-methyl-2-phenylquinolin-4-amine |
Molecular Formula |
C16H13BrN2 |
Molecular Weight |
313.19 g/mol |
IUPAC Name |
6-bromo-8-methyl-2-phenylquinolin-4-amine |
InChI |
InChI=1S/C16H13BrN2/c1-10-7-12(17)8-13-14(18)9-15(19-16(10)13)11-5-3-2-4-6-11/h2-9H,1H3,(H2,18,19) |
InChI Key |
DVUGBRULQQOENQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1N=C(C=C2N)C3=CC=CC=C3)Br |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(C=C2N)C3=CC=CC=C3)Br |
Origin of Product |
United States |
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